2-Acetoxi-3’-yodobenzofenona

Descripción general

Descripción

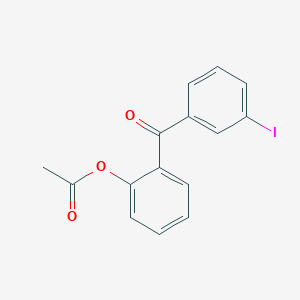

2-Acetoxy-3’-iodobenzophenone is an organic compound with the molecular formula C15H11IO3 and a molecular weight of 366.16. It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the second position and an iodine atom at the third position of the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Aplicaciones Científicas De Investigación

2-Acetoxy-3’-iodobenzophenone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mecanismo De Acción

Biochemical Pathways

It has also been used in the synthesis of a variety of heterocyclic compounds, such as thiophene, furan, and pyrrole.

Pharmacokinetics

Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3’-iodobenzophenone typically involves the acetylation of 3’-iodobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include refluxing the mixture for several hours to ensure complete acetylation.

Industrial Production Methods: On an industrial scale, the production of 2-Acetoxy-3’-iodobenzophenone follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves recrystallization or chromatography to obtain the compound in high purity.

Types of Reactions:

Substitution Reactions: The iodine atom in 2-Acetoxy-3’-iodobenzophenone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The acetoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution.

Major Products:

Substitution: Formation of 3’-substituted benzophenone derivatives.

Reduction: Formation of 2-hydroxy-3’-iodobenzophenone.

Oxidation: Formation of 2-carboxy-3’-iodobenzophenone.

Comparación Con Compuestos Similares

3’-Iodobenzophenone: Lacks the acetoxy group, making it less reactive in certain substitution reactions.

2-Acetoxybenzophenone:

2-Hydroxy-3’-iodobenzophenone: Similar structure but with a hydroxyl group instead of an acetoxy group, influencing its solubility and reactivity.

Uniqueness: 2-Acetoxy-3’-iodobenzophenone is unique due to the presence of both the acetoxy and iodine groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in organic synthesis and research.

Actividad Biológica

2-Acetoxy-3'-iodobenzophenone (CAS No. 890099-25-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-Acetoxy-3'-iodobenzophenone

- Molecular Weight : 305.19 g/mol

- Chemical Structure : The compound features a benzophenone core with an acetoxy group and an iodine substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 2-Acetoxy-3'-iodobenzophenone exhibits various biological activities, primarily due to its structural features. Notably, its derivatives have been studied for potential applications in pharmacology, particularly in the context of antioxidant and anti-inflammatory effects.

Antioxidant Activity

One of the significant biological activities attributed to 2-Acetoxy-3'-iodobenzophenone is its antioxidant potential . Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

A study highlighted the compound's ability to enhance levels of liver glutathione and glutathione-S-transferase, suggesting a mechanism for its antioxidant action . This activity is essential as it contributes to cellular protection against reactive oxygen species (ROS).

The mechanisms through which 2-Acetoxy-3'-iodobenzophenone exerts its biological effects include:

Study on Antioxidant Properties

A comprehensive study assessed the antioxidant properties of various derivatives of benzophenones, including 2-Acetoxy-3'-iodobenzophenone. The findings indicated that compounds with iodine substitutions exhibited enhanced radical scavenging activity compared to their non-iodinated counterparts. This suggests that iodine may play a critical role in modulating the antioxidant capacity of these compounds.

In Vitro and In Vivo Studies

Several in vitro studies have demonstrated the cytoprotective effects of benzophenone derivatives against oxidative stress. For instance, cell cultures treated with 2-Acetoxy-3'-iodobenzophenone showed reduced markers of oxidative damage when exposed to hydrogen peroxide-induced stress. These results indicate a potential therapeutic application in conditions characterized by oxidative stress .

Data Table: Comparative Biological Activities

Propiedades

IUPAC Name |

[2-(3-iodobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJCMYOMTKQOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641568 | |

| Record name | 2-(3-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-25-9 | |

| Record name | [2-(Acetyloxy)phenyl](3-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.